(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol
Description
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a chiral benzoxazine derivative characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. This compound is synthesized via cyclization reactions between 2-aminophenol and glycerol under mechanochemical or microwave-assisted conditions using potassium carbonate (K₂CO₃) as a base . Its structural framework is integral to several active pharmaceutical ingredients (APIs), including apararenone, elbasvir, and etifoxine, due to its ability to modulate biological targets such as receptors and enzymes .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
[(3S)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]methanol |
InChI |
InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m0/s1 |
InChI Key |
HGLQOUQCZZTDIV-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C2O1)CO |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-(3,4-Dihydro-2H-benzo[b]oxazin-3-yl)methanol
Metal Catalyst-Free One-Pot Synthesis in Water
A robust and environmentally friendly method has been developed that avoids metal catalysts and uses water as the solvent, providing a green chemistry approach. This method involves the reaction of 2-aminophenols with racemic (±)-epichlorohydrin in the presence of sodium hydroxide at room temperature. The reaction proceeds with high regioselectivity to produce both N-substituted and N-unsubstituted (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol derivatives.
Reaction Conditions and Results
| Entry | Base | Solvent | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Na2CO3 | H2O | 20 | 5 | Low yield |
| 2 | Na2CO3 | H2O | 60 | 11 | Slight improvement |
| 3 | Na2CO3 | H2O | 60 | 19 | With stirring |
| 4 | NaHCO3 | H2O | 60 | 0 | No reaction |
| 5 | K2CO3 | H2O | 20 | 10 | Low yield |
| 6 | NaOH | H2O | 20 | 70 | Optimal condition |
| 7 | NaOH | H2O | 60 | 75 | Slightly higher yield |
| 8 | NaOH | MeOH | 60 | 60 | Lower yield in MeOH |
Table 1: Effect of base and solvent on the synthesis of (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol from 2-aminophenol and epichlorohydrin
Substrate Scope
The method tolerates various substituents on the 2-aminophenol, including electron-withdrawing groups like nitro (NO2), halogens (Cl, Br), and methyl groups, as well as N-benzyl substitutions with substituents such as fluoro (F), chloro (Cl), and methoxy (OMe). Yields generally exceed 75% for N-benzyl substituted substrates.
| Entry | 2-Aminophenol Substituents (R1, R2, R3) | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | H, H, H | 3a | 20 | 70 |
| 2 | H, H, NO2 | 3b | 25 | 65 |
| 3 | Cl, H, H | 3c | 20 | 70 |
| 4 | Br, H, H | 3d | 20 | 68 |
| 5 | H, H, Me | 3e | 20 | 69 |
Table 2: Synthesis of (3,4-dihydro-2H-benzo[b]oxazin-2-yl)methanol derivatives with different 2-aminophenols
Proposed Mechanism
The reaction mechanism involves the formation of a dianion from 2-aminophenol under strong base (NaOH) conditions. This dianion selectively undergoes N-alkylation with (±)-epichlorohydrin, followed by intramolecular cyclization to form the oxazin ring system. The process is regioselective, avoiding isomeric by-products.
Synthesis from Chiral Aziridine-2-methanols and o-Halophenols
For enantiomerically pure (S)-(3,4-dihydro-2H-benzo[b]oxazin-3-yl)methanol, a multi-step synthetic route starts from commercially available chiral 1-α-methylbenzyl-(2R)- or (2S)-aziridine-2-methanols. This approach involves:
- Tosylation of aziridine-2-methanols with p-toluenesulfonyl chloride in dichloromethane at room temperature.
- Nucleophilic substitution with various o-halophenols in a DMF/acetone mixture under reflux to form phenyl ethers.
- Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) groups.
- Intramolecular carbon-nitrogen bond formation catalyzed by palladium complexes (Pd2(dba)3 with X-Phos ligand) in toluene at elevated temperature (110 °C).
- Deprotection steps including TBS removal by tetrabutylammonium fluoride (TBAF) and benzyl group cleavage by catalytic hydrogenation.
This method yields enantiomerically pure (3,4-dihydro-2H-benzo[b]oxazin-3-yl)methanols with high stereochemical fidelity.
Reaction Scheme Summary
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | p-Toluenesulfonyl chloride, triethylamine, DMAP, DCM | Tosylated aziridine intermediate |
| 2 | o-Halophenols, K2CO3, DMF/acetone (1:1), reflux | Phenyl ether derivatives |
| 3 | TBS protection | Protected intermediates |
| 4 | Pd2(dba)3, X-Phos, NaOtBu, toluene, 110 °C, 2-3 h | Intramolecular C-N bond formation |
| 5 | TBAF, catalytic hydrogenation | Final deprotected product |
Table 3: Multi-step synthesis of enantiomerically pure (3,4-dihydro-2H-benzo[b]oxazin-3-yl)methanols
Synthesis via Reduction of (3,4-Dihydro-2H-benzooxazin-8-yl)-methanol Precursors
Another reported method involves the reduction of precursors such as 3,4-dihydro-2H-benzooxazin-8-yl ketones or esters using lithium borohydride (LiBH4) in tetrahydrofuran (THF) at room temperature. This method yields the corresponding (3,4-dihydro-2H-benzooxazin-8-yl)-methanol in high yield (up to 91%).
Experimental Details
- LiBH4 (44 mg, 2 mmol) is mixed with the precursor compound (400 mg, 2 mmol) in 50 mL THF.
- The mixture is stirred at room temperature for 4 hours.
- After concentration, the residue is partitioned between ethyl acetate and water.
- The organic phase is dried and concentrated to isolate the product.
Table 4: Reduction of precursor to (3,4-dihydro-2H-benzooxazin-8-yl)-methanol
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Lithium borohydride | THF | 20 °C | 4 h | 91 |
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Metal catalyst-free one-pot | Green, aqueous, mild conditions | Environmentally friendly, simple | Produces racemic mixture |
| Chiral aziridine route | Multi-step, palladium-catalyzed C-N bond formation | Enantiomerically pure products | Complex, requires multiple steps |
| Reduction with LiBH4 | Straightforward reduction | High yield, simple operation | Requires precursor synthesis |
Chemical Reactions Analysis
Types of Reactions
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to simpler forms or to modify its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a simpler alcohol or amine derivative.
Scientific Research Applications
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties and Stability
Solubility and Salt Forms
- (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol Hydrochloride: The hydrochloride salt (CAS 1187930-20-6) improves aqueous solubility, facilitating formulation for in vivo studies .
- Racemic 2-yl Derivatives : Exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the 3-yl isomer .
Thermal and Chemical Stability
- Microwave-synthesized 3-yl derivatives show higher thermal stability (decomposition >200°C) compared to mechanochemical products, which may retain residual solvents .
Biological Activity
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₁NO₂
- CAS Number : 86318859
- SMILES Notation : Cc1cc2c(cc1)oc(=O)N(C(=O)c2)C
Research indicates that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, including this compound, exhibit dual-action pharmacological properties. They have been shown to block thromboxane A2 (TXA2) receptors and activate prostacyclin (PGI2) receptors, which are crucial in cardiovascular functions and anti-thrombotic effects .
Antithrombotic Effects
A study highlighted the compound's potential as a dual-action agent in the cardiovascular field, particularly for its ability to avoid hypotensive side effects while effectively blocking TXA2 receptors .
Inhibitory Activity Against Acetylcholinesterase (AChE)
Compounds similar to this compound have been evaluated for their inhibitory activity against AChE. For instance, related compounds showed significant inhibition with IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease .
Synthesis and Evaluation
The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct biological activities. The structure-activity relationship (SAR) studies have helped identify key functional groups responsible for its pharmacological effects.
Case Studies
- Cardiovascular Studies : In vivo studies demonstrated that certain derivatives effectively reduced thrombus formation in animal models without causing significant drops in blood pressure. This suggests a favorable therapeutic profile for managing cardiovascular diseases .
- Neuroprotective Studies : Compounds structurally related to this compound were tested for neuroprotective effects against oxidative stress in neuronal cells. The results indicated significant antioxidant activity and potential protective effects against neurodegenerative diseases .
Data Tables
| Activity Type | IC50 Value (µM) | Reference Compound |
|---|---|---|
| AChE Inhibition | 0.025 | Donepezil |
| Thromboxane A2 Receptor Blockade | - | N/A |
| Antioxidant Activity | - | Various Compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
